VUF10460

Description

Propriétés

IUPAC Name |

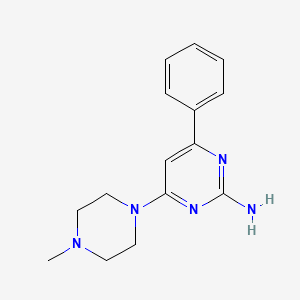

4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJGWJIOMPHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VUF10460: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of VUF10460, a non-imidazole compound identified as a potent and selective agonist for the histamine H4 receptor (H4R). This document outlines its binding characteristics, signaling pathways, and functional effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its pharmacological profile.

Core Mechanism of Action: Selective H4 Receptor Agonism

This compound's primary mechanism of action is the selective activation of the histamine H4 receptor, the fourth subtype of G protein-coupled receptors (GPCRs) for histamine.[1][2][3][4] Unlike the other histamine receptors, the H4R is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, implicating it as a key modulator of immune and inflammatory responses.[2] this compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the H4 receptor in conditions like asthma, allergies, and autoimmune diseases.[5]

Binding Affinity and Selectivity

This compound demonstrates a high affinity for the histamine H4 receptor, with a notable selectivity over the histamine H3 receptor (H3R).[1][3] The binding affinities have been quantified in radioligand binding assays using membranes from cells expressing recombinant human or rat receptors.

| Compound | Receptor | Species | Binding Affinity (Ki) | Reference |

| This compound | H4R | Human | 5.01 nM | [3] |

| This compound | H4R | Rat | 14.13 nM (pKi = 7.46) | [1][2][3] |

| This compound | H3R | Rat | 1778.28 nM (pKi = 5.75) | [1][3] |

Table 1: Binding Affinity of this compound for Histamine H3 and H4 Receptors.

The data indicates that this compound has approximately a 50-fold greater selectivity for the rat H4 receptor compared to the rat H3 receptor.[1] It is important to note that one commercial vendor has erroneously listed this compound as an antagonist; however, the overwhelming scientific literature confirms its role as an agonist.[5]

Signal Transduction Pathways

As a G protein-coupled receptor, the histamine H4 receptor primarily couples to the Gαi/o family of G proteins.[2] Agonist binding by this compound initiates a cascade of intracellular events characteristic of Gαi/o activation.

Canonical Gαi/o Signaling

The primary signaling pathway activated by this compound involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This pathway is a hallmark of H4R activation and can be measured in functional assays.

Gβγ-Mediated Effects and Calcium Mobilization

Upon activation and the dissociation of the Gαi/o subunit, the liberated Gβγ dimer can activate other downstream effectors. A key Gβγ-mediated event is the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[2] This mobilization of intracellular calcium is a critical signal for various cellular responses, including chemotaxis and cellular shape change in immune cells like eosinophils and mast cells.[2]

In Vivo Pharmacological Effects: The Gastric Lesion Model

An important in vivo study investigated the effects of this compound in a rat model of HCl-induced gastric lesions.[1] In this model, this compound administered at 10 mg/kg was found to significantly enhance, or potentiate, the formation of gastric ulcers.[1][3] This pro-ulcerogenic effect was unexpected.

Intriguingly, this effect was not blocked by the selective H4R antagonist JNJ-7777120.[1][3] This finding suggests that the pro-ulcerogenic action of this compound in this specific experimental context may be independent of the H4 receptor. The mechanism behind this observation remains to be fully elucidated but could involve off-target effects at other receptors or interaction with different physiological pathways under the stress of a chemical-induced gastric injury.

Experimental Protocols

The characterization of this compound relies on a suite of standard pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of this compound for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Cell membranes from HEK-293 or Sf9 cells stably expressing the human or rat histamine H4 receptor.

-

Radioligand: [³H]histamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Competitor Ligand: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific binding control: High concentration of unlabeled histamine or JNJ7777120.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [³H]histamine (near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding from wells containing a saturating concentration of an unlabeled H4R ligand. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]histamine binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Functional Agonism)

This cell-based functional assay measures the ability of this compound to induce an increase in intracellular calcium, a key downstream event of H4R activation.

Objective: To determine the potency (EC50) of this compound as an H4R agonist.

Materials:

-

HEK-293 cells stably expressing the human H4 receptor (and often a promiscuous G protein like Gα16 to enhance the calcium signal).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound dilution series.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the H4R-expressing cells into black, clear-bottom 96-well microplates and culture for 24 hours.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes in the dark.

-

Washing: Gently wash the cells with Assay Buffer to remove excess dye.

-

Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader.

-

Baseline Reading: Record a stable baseline fluorescence reading for 10-20 seconds.

-

Compound Addition: Automatically inject varying concentrations of this compound into the wells.

-

Signal Recording: Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the transient increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

HCl-Induced Gastric Lesion Model in Rats

This in vivo protocol, based on the study by Coruzzi et al., evaluates the effect of this compound on gastric mucosal integrity.

Objective: To assess the in vivo effect of this compound on chemically-induced gastric damage.

Materials:

-

Male Wistar rats (fasted for 24 hours with free access to water).

-

0.6 N HCl solution.

-

This compound dissolved in a suitable vehicle (e.g., 100% DMSO).[1]

-

Vehicle control.

-

Anesthetic for euthanasia.

-

Dissection tools and a method for lesion scoring (e.g., measuring the area of damage).

Procedure:

-

Animal Preparation: Fast rats for 24 hours prior to the experiment.

-

Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg) or vehicle subcutaneously 30 minutes before the HCl challenge.[1]

-

Induction of Gastric Lesions: Administer 0.6 N HCl (5 mL/kg) via oral gavage.[1]

-

Observation Period: House the animals for a set period (e.g., 1 hour) after HCl administration.

-

Euthanasia and Dissection: Euthanize the rats and dissect the stomachs.

-

Lesion Assessment: Open the stomachs along the greater curvature, rinse with saline, and score the gastric lesions. The lesion index can be calculated based on the number and severity of the lesions or by measuring the total area of mucosal damage.

-

Data Analysis: Compare the lesion scores between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a well-characterized, selective agonist of the histamine H4 receptor. Its primary mechanism of action involves binding to and activating the H4R, leading to Gαi/o-mediated inhibition of adenylyl cyclase and Gβγ-mediated calcium mobilization. These signaling events position this compound as a critical tool for investigating the role of the H4 receptor in immunity and inflammation. While its in vivo effects in a gastric lesion model present an intriguing area for further research, potentially involving off-target actions, its utility in dissecting H4R-specific pathways in numerous other physiological and pathological systems is firmly established.

References

VUF10460: An In-Depth Technical Guide to a Selective Histamine H4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R), a key player in immune and inflammatory responses. This document provides a comprehensive technical overview of this compound, including its binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for the characterization of this compound are outlined, and its role in H4R-mediated signaling pathways is illustrated. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their investigations of H4R pharmacology and its therapeutic potential.

Core Properties of this compound

This compound is distinguished by its high affinity and selectivity for the histamine H4 receptor. As a non-imidazole compound, it offers a different chemical scaffold compared to early imidazole-based histamine receptor ligands, which often displayed activity at multiple histamine receptor subtypes.

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and selectivity.

Table 1: Binding Affinity of this compound at Histamine Receptors

| Receptor Subtype | Species | Assay Type | pKi | Ki (nM) |

| H4 | Human | Radioligand Binding | 8.22 | 6.03 |

| H4 | Rat | Radioligand Binding | 7.46 | 34.67 |

| H3 | Rat | Radioligand Binding | 5.75 | 1778.28 |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound

| Receptor Comparison | Selectivity (fold) |

| H4 (rat) vs. H3 (rat) | ~50 |

This compound demonstrates a significant selectivity for the rat H4 receptor over the rat H3 receptor.[1] It also exhibits high affinity for the human H4 receptor.

Histamine H4 Receptor Signaling Pathways

Activation of the H4R by an agonist such as this compound initiates a cascade of intracellular signaling events. The H4R primarily couples to Gαi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium. These signaling events are central to the physiological functions of the H4R, such as chemotaxis of immune cells.

Below are diagrams illustrating the primary signaling pathway of the H4R and a generalized workflow for characterizing a selective H4R agonist like this compound.

References

VUF10460 CAS number and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VUF10460, a non-imidazole agonist of the histamine H4 receptor. This document consolidates key chemical properties, pharmacological data, and detailed experimental protocols relevant to the study of this compound and its interaction with the H4 receptor.

Core Chemical Properties

This compound, with the CAS number 1028327-66-3, is chemically identified as 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine.[1][2] It is a crystalline solid with a molecular formula of C₁₅H₁₉N₅ and a molecular weight of approximately 269.34 g/mol .[1][2][3][4][5] The compound is soluble in DMSO and 0.1N HCl.[1][4][5] For long-term storage, it is recommended to keep the compound at -20°C.[4]

| Property | Value | References |

| CAS Number | 1028327-66-3 | [1][2][3][4] |

| IUPAC Name | 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine | [1][2] |

| Molecular Formula | C₁₅H₁₉N₅ | [1][2][3][4][5] |

| Molecular Weight | 269.34 g/mol | [3][4][5] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥98% | [1][2][4] |

| Solubility | Soluble in DMSO and 0.1N HCl | [1][4][5] |

| Storage | Store at -20°C | [4] |

Pharmacological Profile

This compound is a potent and selective agonist for the histamine H4 receptor.[4][5][6] It exhibits high affinity for both human and rat H4 receptors. The binding affinity (pKi) for the rat H4 receptor is 7.46.[7][8] For the human H4 receptor, the pKi has been reported as 8.22, with a Ki of 5.01 nM.[4][9] The compound displays approximately 50-fold selectivity for the rat H4 receptor over the rat H3 receptor, with pKi values of 7.46 and 5.75, respectively.[4][7]

| Receptor Species | Receptor Subtype | pKi | Ki (nM) | References |

| Rat | H4 | 7.46 | 34.67 | [1][4][7] |

| Rat | H3 | 5.75 | 1778.28 | [1][4][7] |

| Human | H4 | 8.22 | 5.01 | [4][9] |

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[10] Activation of the H4 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βγ subunits of the G protein can also modulate downstream effectors, including phospholipase C (PLC), leading to actin polymerization and chemotaxis.[5] Furthermore, H4 receptor activation can induce intracellular calcium mobilization and activate the MAPK/ERK signaling pathway.[7][8]

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

The following sections outline generalized protocols for key in vitro assays used to characterize the activity of this compound at the histamine H4 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the histamine H4 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound.

-

Materials:

-

Membrane preparations from cells expressing the histamine H4 receptor.

-

Radioligand (e.g., [³H]-Histamine or another suitable H4 receptor radioligand).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

To each well of a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, and a saturating concentration of a non-labeled ligand for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the H4 receptor.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G proteins.

-

Materials:

-

Membrane preparations from cells expressing the histamine H4 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Filtration apparatus or SPA beads.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the membranes with this compound at various concentrations in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.

-

Measure the amount of [³⁵S]GTPγS bound to the G proteins by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine EC₅₀ and Emax values.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon H4 receptor activation.

-

Objective: To assess the ability of this compound to induce calcium signaling.

-

Materials:

-

Cells expressing the histamine H4 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound.

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with injection capabilities.

-

-

Procedure:

-

Seed cells in the 96-well plates and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Inject this compound at various concentrations into the wells and immediately start recording the fluorescence signal over time.

-

Determine the peak fluorescence intensity for each concentration of this compound.

-

Plot the change in fluorescence against the concentration of this compound to determine the EC₅₀.

-

Mast Cell Degranulation Assay

This assay evaluates the effect of this compound on the release of inflammatory mediators from mast cells.

-

Objective: To determine if this compound induces mast cell degranulation.

-

Materials:

-

Mast cell line (e.g., HMC-1 or LAD-2) or bone marrow-derived mast cells.

-

This compound.

-

Reagents to measure a marker of degranulation (e.g., β-hexosaminidase or histamine).

-

Assay Buffer.

-

-

Procedure:

-

Incubate the mast cells with various concentrations of this compound for a specified time.

-

Centrifuge the cells to pellet them and collect the supernatant.

-

Measure the amount of the degranulation marker (e.g., β-hexosaminidase activity) in the supernatant.

-

Lyse the cell pellet to determine the total amount of the marker.

-

Calculate the percentage of degranulation as the amount of marker in the supernatant divided by the total amount of marker.

-

This guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental setups, it is recommended to consult the primary literature for detailed protocols and optimization parameters.

References

- 1. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

VUF10460 Affinity at Human and Rat Histamine H4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of VUF10460 for human and rat histamine H4 (H4) receptors. It includes a detailed summary of its pKi values, an in-depth description of the experimental protocols used for their determination, and a visualization of the associated signaling pathways.

This compound Binding Affinity (pKi) at H4 Receptors

This compound is a non-imidazole agonist for the histamine H4 receptor. Its binding affinity is a critical parameter for its use as a research tool and for potential therapeutic development. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

The Ki values for this compound have been determined at both human and rat H4 receptors, and these can be converted to pKi values for a standardized comparison. The Ki values are 5.01 nM for the human H4 receptor and 14.13 nM for the rat H4 receptor. Another source reports a direct pKi value of 7.46 for the rat H4 receptor.[1]

| Receptor Species | Ki (nM) | pKi |

| Human H4 Receptor | 5.01 | 8.30 |

| Rat H4 Receptor | 14.13 | 7.85 |

| Rat H4 Receptor | - | 7.46[1] |

Note: pKi was calculated from the Ki value using the formula pKi = -log(Ki in M). A slight discrepancy in the rat H4 receptor pKi value is noted from different sources.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the Ki value for this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the H4 receptor.

Key Components and Methodology:

-

Cell Lines: The assay commonly utilizes membranes from cell lines that stably express the recombinant human or rat H4 receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Radioligand: Tritiated histamine ([3H]histamine) is a widely used radioligand for H4 receptor binding assays.

-

Procedure:

-

Membrane Preparation: Cell membranes expressing the H4 receptor are prepared and quantified.

-

Incubation: A fixed concentration of [3H]histamine is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters (e.g., GF/B filters), which trap the cell membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).

-

This generates a sigmoidal competition curve from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd for [3H]histamine at the H4 receptor has been reported to be approximately 16.1 nM.

-

-

Below is a graphical representation of the experimental workflow.

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can also activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These signaling events ultimately result in various cellular responses, including chemotaxis, cytokine release, and modulation of immune cell function.

The following diagram illustrates the principal signaling pathway of the histamine H4 receptor.

References

VUF10460: A Technical Guide to its Selectivity Profile for the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of VUF10460, a non-imidazole compound, for the histamine H4 receptor (H4R) over the histamine H3 receptor (H3R). This compound is characterized as a potent H4R agonist. This document collates quantitative binding affinity data, details the experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Selectivity

The selectivity of this compound is primarily determined by comparing its binding affinity (Ki) for the H4 receptor versus the H3 receptor. The lower the Ki value, the higher the binding affinity. The data presented below has been compiled from various studies and demonstrates a clear preference for the H4 receptor.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat Histamine Receptors

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| Histamine H4 | Human | 5.01 | 8.30 | [1] |

| Histamine H4 | Rat | 14.13 - 34.67 | 7.46 - 7.85 | [1][2] |

| Histamine H3 | Rat | 1778.28 | 5.75 | [1][2] |

Table 2: Selectivity Profile of this compound

| Receptor Comparison | Selectivity (Fold) | Reference |

| Rat H4R vs. Rat H3R | ~50 | [2][3] |

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H4 and H3 receptors.

Generalized Protocol:

-

Membrane Preparation:

-

Cells recombinantly expressing the target histamine receptor subtype (e.g., HEK293 cells expressing human H4R or rat H3R) are cultured.

-

The cells are harvested and homogenized in a cold buffer solution.

-

The cell homogenate is centrifuged to isolate the membrane fraction, which is then resuspended in an appropriate assay buffer.[5]

-

-

Competitive Binding Incubation:

-

Equilibrium and Separation:

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[4]

-

-

Quantification:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

-

Functional Assays: cAMP Accumulation Assay

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist at the receptor. Since both H3 and H4 receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Objective: To assess the functional activity of this compound at the H4 receptor by measuring its effect on cAMP levels.

Generalized Protocol:

-

Cell Culture:

-

Cells expressing the histamine H4 receptor are cultured and seeded in microplates.

-

-

Compound Incubation:

-

The cells are incubated with varying concentrations of this compound.

-

-

Stimulation of Adenylyl Cyclase:

-

Adenylyl cyclase is stimulated using forskolin, which increases intracellular cAMP levels.[10]

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

The ability of this compound to inhibit the forskolin-induced cAMP production is measured.

-

An EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is determined to quantify its potency as an agonist.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical Gi/o-coupled signaling pathways for the histamine H3 and H4 receptors.

Caption: H4 Receptor Signaling Pathway.

Caption: H3 Receptor Signaling Pathway.

Experimental Workflows

The following diagrams outline the typical workflows for the experimental protocols described above.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay [promega.sg]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

VUF10460: A Technical Guide for Immunology and Inflammation Research

Introduction

The histamine H4 receptor (H4R) has emerged as a significant target in the field of immunopharmacology. As the fourth identified histamine receptor, it is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[1] Its integral role in mediating immune and inflammatory responses has positioned it as a promising therapeutic target for a variety of conditions such as asthma, allergic rhinitis, chronic pruritus, and autoimmune diseases.[1][2][3][4]

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor.[5][6] Its ability to specifically activate the H4R makes it an invaluable chemical probe for researchers. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in studying immunological and inflammatory pathways, and detailed experimental protocols for its use.

Core Properties of this compound

This compound's utility as a research tool is defined by its specific chemical properties and high binding affinity for the H4 receptor, particularly its selectivity over the H3 receptor.

Table 1: this compound Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₉N₅ |

| Molecular Weight | 269.34 g/mol [7] |

| CAS Number | 1028327-66-3[5] |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

Table 2: this compound Receptor Binding Affinity

| Receptor Species & Subtype | Binding Constant (pKi) | Binding Constant (Ki) | Selectivity |

| Human H4 Receptor | 8.22 | 5.01 nM | - |

| Rat H4 Receptor | 7.46[5][6] | 14.13 nM | ~50-fold vs. Rat H3R[5] |

| Rat H3 Receptor | 5.75[5] | 1,778.28 nM | - |

Note: pKi is the negative logarithm of the Ki value. Discrepancies in reported Ki values may arise from different experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the histamine H4 receptor, which is coupled to Gi/o proteins. This activation initiates a downstream signaling cascade that is central to its immunomodulatory functions.

Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit, in particular, has been shown to activate Phospholipase C (PLC).[1] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C activity. A key outcome of this pathway in immune cells is the reorganization of the actin cytoskeleton, a process essential for cell shape change and chemotaxis.[1]

Caption: this compound-induced H4 receptor signaling cascade.

Role in Immunomodulation

The high expression of H4R on immune cells makes it a critical node in inflammatory signaling. By using this compound to stimulate this receptor, researchers can probe its function in various immune cell types.

-

Mast Cells: H4R activation is involved in mast cell chemotaxis, recruiting these key allergic-response cells to sites of inflammation.[1]

-

Eosinophils: The receptor mediates eosinophil shape change and migration, processes fundamental to their role in allergic inflammation and parasitic defense.[1]

-

Other Immune Cells: The H4R is also implicated in the activation of dendritic cells and the differentiation of T cells, highlighting its broader role in orchestrating the immune response.[1]

Caption: Immunomodulatory roles of this compound via H4R activation.

Experimental Protocols and Applications

This compound is frequently used in both in vitro and in vivo models to investigate the consequences of H4R activation.

In Vivo Model: Rat Gastric Lesion Induction

This protocol details a method to study the pro-inflammatory effects of H4R activation in the gastric mucosa.

-

Objective: To assess the effect of this compound-mediated H4R activation on chemically-induced gastric lesions in rats.

-

Animal Model: 24-hour fasted rats.[5]

-

Materials:

-

This compound

-

Vehicle (e.g., 100% DMSO)

-

0.6 N Hydrochloric Acid (HCl)

-

-

Procedure:

-

Randomly divide fasted rats into treatment groups (vehicle, this compound 10 mg/kg, this compound 30 mg/kg).[5]

-

Dissolve this compound in the chosen vehicle (e.g., 100% DMSO).[5]

-

Administer this compound or vehicle subcutaneously (s.c.) in a volume of 1 mL/kg.[5]

-

After 30 minutes, induce gastric lesions by administering a single intragastric (i.g.) dose of 0.6 N HCl at 5 mL/kg.[5]

-

After a predetermined time, euthanize the animals and collect the stomachs to assess the extent of gastric mucosal damage.

-

-

Expected Outcome: Administration of this compound is expected to significantly enhance or potentiate the gastric lesions induced by HCl, demonstrating a pro-inflammatory role for H4R activation in this context.[5]

Caption: Experimental workflow for the in vivo gastric lesion study.

This compound Formulation for In Vitro and In Vivo Studies

Proper solubilization of this compound is critical for experimental success. While highly soluble in DMSO, this may not be suitable for all applications, especially in vivo.

Table 3: Recommended Formulations for this compound

| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Solubility |

| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[5] |

| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[5] |

| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[5] |

Note: When preparing formulations, add each solvent sequentially and use heat or sonication if precipitation occurs.[5] Always verify the stability and compatibility of the chosen formulation with the specific experimental system.

Conclusion

This compound is a powerful and specific pharmacological tool for elucidating the complex role of the histamine H4 receptor in immunology and inflammation. Its utility as an agonist allows for the direct stimulation of H4R-mediated pathways, providing crucial insights into the mechanisms of mast cell and eosinophil recruitment, and the broader regulation of the immune response. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage this compound in their studies, ultimately contributing to the understanding of inflammatory diseases and the development of novel H4R-targeted therapeutics.

References

- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Histamine Receptor | Ambeed.com [ambeed.com]

- 7. axonmedchem.com [axonmedchem.com]

Investigating the Therapeutic Potential of VUF10460: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin. Its ability to modulate immune responses has positioned it as a valuable pharmacological tool for investigating the therapeutic potential of H4R agonism in a variety of inflammatory and immune-mediated disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound and the broader therapeutic landscape of H4R-targeted compounds.

Introduction to this compound and the Histamine H4 Receptor

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and has emerged as a key player in inflammatory processes.[1] Unlike the other histamine receptors, H4R is primarily found on immune cells such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[2] This selective expression pattern suggests that targeting the H4R could offer a more focused immunomodulatory approach with potentially fewer off-target effects compared to broader anti-inflammatory agents.

Activation of the H4R has been shown to mediate a range of cellular responses, including chemotaxis of mast cells and eosinophils, upregulation of adhesion molecules, and modulation of cytokine and chemokine release.[1] These actions implicate the H4R in the pathophysiology of various allergic and inflammatory conditions, including asthma, allergic rhinitis, pruritus, and autoimmune diseases.[3]

This compound has been instrumental in elucidating the physiological and pathophysiological roles of the H4R. As a selective agonist, it allows for the specific activation of this receptor, enabling researchers to probe its downstream effects in both in vitro and in vivo models.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the histamine H4 receptor. The following tables summarize the quantitative data available for this compound.

Table 1: Binding Affinity of this compound at Histamine Receptors

| Receptor Subtype | Species | Assay Type | pKi | Ki (nM) | Reference |

| H4 Receptor | Rat | Radioligand Binding | 7.46 | 34.7 | [4] |

| H3 Receptor | Rat | Radioligand Binding | 5.75 | 1778 | [4] |

Table 2: Selectivity of this compound

| Receptor Comparison | Selectivity (fold) | Reference |

| H4 vs. H3 (Rat) | ~50 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and other H4R ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from the H4 receptor.

Materials:

-

Membrane preparations from cells expressing the rat histamine H4 receptor.

-

Radioligand: [³H]-Histamine.

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of [³H]-histamine and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., histamine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of HCl-Induced Gastric Lesions in Rats

Objective: To evaluate the in vivo effect of this compound on gastric integrity.

Principle: This model assesses the ability of a compound to modulate gastric lesions induced by a chemical irritant.

Materials:

-

Male Wistar rats (fasted for 24 hours).

-

0.6 N HCl.

-

This compound.

-

Vehicle (e.g., 100% DMSO).[4]

-

H4 receptor antagonist (e.g., JNJ7777120) for mechanism confirmation.

Procedure:

-

Administer this compound (e.g., 10 and 30 mg/kg) or vehicle subcutaneously 30 minutes before HCl administration.[4]

-

In a separate group, administer an H4 receptor antagonist prior to this compound to confirm the receptor-mediated effect.

-

Induce gastric lesions by intragastric administration of 0.6 N HCl (5 mL/kg).[4]

-

Sacrifice the animals at a predetermined time point after HCl administration.

-

Excise the stomachs and score the gastric lesions.

-

Statistical analysis is performed to compare the lesion scores between the different treatment groups.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the release of the Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can subsequently trigger an increase in intracellular calcium concentrations and activate protein kinase C (PKC). These signaling events ultimately culminate in various cellular responses, such as chemotaxis and cytokine release.

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow for this compound Characterization

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional assays and in vivo validation.

Caption: Experimental Workflow for this compound Characterization.

Therapeutic Potential and Future Directions

The selective activation of the histamine H4 receptor by this compound provides a powerful tool to explore the therapeutic potential of targeting this receptor in various diseases. The pro-inflammatory effects observed in some models, such as the exacerbation of HCl-induced gastric lesions, suggest that H4R agonists might be beneficial in conditions where a heightened immune response is desired. Conversely, the development of H4R antagonists is a major focus for the treatment of allergic and inflammatory diseases.

Future research should focus on:

-

Expanding the in vivo characterization of this compound in a wider range of disease models, including those for asthma, pruritus, and pain.

-

Investigating the downstream signaling pathways of H4R activation in more detail to identify novel therapeutic targets.

-

Exploring the potential for biased agonism at the H4R, which could lead to the development of ligands that selectively activate specific downstream signaling pathways, offering a more refined therapeutic approach.

By providing a comprehensive understanding of this compound and its interaction with the histamine H4 receptor, this technical guide aims to facilitate further research into this promising therapeutic target and accelerate the development of novel treatments for a range of immune-mediated disorders.

References

VUF10460: A Technical Guide to its Effects on Histamine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VUF10460, a non-imidazole compound, and its specific interactions with histamine receptor signaling pathways. The information presented herein is intended to support research and development efforts by providing detailed pharmacological data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and Histamine Receptors

This compound is a selective histamine H4 receptor (H4R) agonist.[1] Histamine receptors, which include four subtypes (H1R, H2R, H3R, and H4R), are a class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes.[2][3] Their distinct signaling properties and tissue distribution make them important targets for therapeutic intervention in various diseases, including allergic and inflammatory conditions.[3][4]

-

H1 Receptor (H1R): Primarily coupled to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[5]

-

H2 Receptor (H2R): Coupled to Gs proteins, which activate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[5][6]

-

H3 Receptor (H3R): Coupled to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. It functions as a presynaptic autoreceptor, regulating histamine release.[7][8][9]

-

H4 Receptor (H4R): Also coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase.[5][10] It is highly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, implicating it in immune and inflammatory responses.[4][11]

This compound's selectivity for the H4R makes it a valuable tool for dissecting the specific roles of this receptor in complex biological systems.[12]

Pharmacological Profile of this compound

The primary mechanism of this compound is its direct binding to and activation of the histamine H4 receptor. Its pharmacological profile is defined by its binding affinity (Ki) and its functional activity as an agonist.

Binding Affinity Data

This compound demonstrates a significant selectivity for the histamine H4 receptor over the H3 receptor, particularly in rats.[1] The binding affinities, expressed as Ki values (inhibitory constant) or pKi (-log(Ki)), are summarized below. A lower Ki or higher pKi value indicates a higher binding affinity.[13]

| Receptor Subtype | Species | Binding Affinity (Ki) | Binding Affinity (pKi) | Source(s) |

| H4 Receptor | Human | 5.01 nM | 8.22 | [14][15] |

| H4 Receptor | Rat | 14.13 nM - 34.67 nM | 7.46 | [1][14] |

| H3 Receptor | Rat | 1,778.28 nM | 5.75 | [1][14] |

Functional Activity

This compound is characterized as a potent H4R agonist.[1][14][15] Upon binding to the H4R, it stabilizes the receptor in an active conformation, initiating downstream intracellular signaling cascades.

Effect on Histamine H4 Receptor Signaling Pathway

As a Gi/o-coupled receptor, the activation of H4R by this compound primarily leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] The H4R has a known preference for coupling with the Gαi2 subtype over other Gαi/o proteins.[10] This signaling cascade is central to the receptor's role in modulating immune cell function, including chemotaxis and cytokine production.[4][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [myskinrecipes.com]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Sapphire North America [sapphire-usa.com]

In Vitro Characterization of VUF10460: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10460 is a non-imidazole compound that has been identified as a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] The H4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells. Its involvement in inflammatory and immune responses has positioned it as a promising therapeutic target for a variety of disorders, such as allergic rhinitis, asthma, and pruritus. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, presenting key data on its binding affinity and selectivity, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound's binding affinity at various histamine receptor subtypes.

Table 1: Binding Affinity of this compound at Human and Rat Histamine H4 Receptors

| Species | Receptor | Assay Type | Kᵢ (nM) | Reference |

| Human | H4 | Radioligand Binding | 5.01 | [3] |

| Rat | H4 | Radioligand Binding | 14.13 | [3] |

| Rat | H4 | Radioligand Binding | 34.67 | [2] |

Table 2: Selectivity Profile of this compound

| Receptor Comparison | Selectivity (Fold-Difference in Kᵢ) | Reference |

| Rat H4 vs. Rat H3 | ~51x (based on Kᵢ of 34.67 nM for H4 and 1778.28 nM for H3) | [2][3] |

Note: Binding affinity data for this compound at histamine H1 and H2 receptors were not available in the reviewed literature. However, studies on other histaminergic ligands suggest that many H1 and H2 receptor antagonists exhibit low affinity for the H4 receptor, implying a degree of inherent selectivity.[4]

Experimental Protocols

This section outlines the general methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for histamine receptors.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the histamine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

-

Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [³H]-histamine for H4R).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

While specific EC₅₀ values for this compound in functional assays were not found in the reviewed literature, the following are the standard assays used to characterize H4 receptor agonists.

Objective: To assess the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels, a downstream signaling molecule of Gαi/o-coupled receptors.

General Protocol:

-

Cell Culture: Cells expressing the H4 receptor are cultured in appropriate media.

-

Forskolin Stimulation: Cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of H4R activation via the Gβγ-PLC pathway.

General Protocol:

-

Cell Loading: Cells expressing the H4 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader with kinetic reading capabilities.

-

Data Analysis: The peak fluorescence signal is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.[5]

Objective: To evaluate the effect of this compound on the directed migration of immune cells, such as eosinophils or mast cells.

General Protocol:

-

Cell Isolation: Primary immune cells (e.g., eosinophils from peripheral blood or mast cells from bone marrow) are isolated and purified.

-

Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.

-

Gradient Establishment: Varying concentrations of this compound are placed in the lower chamber to establish a chemotactic gradient.

-

Cell Migration: The isolated cells are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant in the lower chamber over a specific incubation period.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.

-

Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine its chemotactic potency (EC₅₀).

Mandatory Visualizations

Signaling Pathway of this compound at the Histamine H4 Receptor

Caption: this compound-mediated H4R signaling pathway.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Sapphire North America [sapphire-usa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

VUF10460: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10460 is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on cells of the immune system.[1][2] Its ability to modulate immune responses makes it a valuable tool for in vivo research in inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols for in vivo studies involving this compound, with a focus on a validated rat model of gastric ulceration. Additionally, it outlines the known signaling pathway of the H4 receptor and provides a framework for designing pharmacokinetic and toxicology studies.

Mechanism of Action

This compound is a non-imidazole compound that acts as an agonist at the histamine H4 receptor. The H4 receptor is coupled to Gαi/o proteins.[1] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This initiates a downstream signaling cascade that includes the activation of the mitogen-activated protein kinase (MAPK) pathway and an increase in intracellular calcium (Ca2+) release.[1][2] These signaling events ultimately mediate the pro-inflammatory functions of the H4 receptor, such as mast cell and eosinophil chemotaxis and cytokine production.[3][4]

Histamine H4 Receptor Signaling Pathway

Caption: this compound activates the H4R, leading to Gαi/o-mediated signaling pathways.

In Vivo Experimental Protocol: HCl-Induced Gastric Ulcer Model in Rats

This protocol is based on a published study investigating the effects of this compound on gastric lesions.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

0.6 N Hydrochloric acid (HCl)

-

Saline solution

-

Male Wistar rats (or similar strain), 24-hour fasted with free access to water

Equipment

-

Animal housing facilities

-

Gavage needles

-

Subcutaneous injection needles and syringes

-

Surgical instruments for dissection

-

Stereomicroscope or magnifying lens

-

Ruler or calipers

Experimental Workflow

Caption: Workflow for the HCl-induced gastric ulcer model in rats.

Procedure

-

Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Fast the rats for 24 hours with free access to water.

-

Drug Preparation: Dissolve this compound in 100% DMSO to the desired concentrations (e.g., for 10 mg/kg and 30 mg/kg doses). The vehicle control group will receive 100% DMSO.

-

Drug Administration: Administer this compound or vehicle subcutaneously at a volume of 1 mL/kg body weight.

-

Induction of Gastric Lesions: Thirty minutes after drug or vehicle administration, induce gastric lesions by intragastric administration of 0.6 N HCl at a volume of 5 mL/kg body weight.

-

Observation and Euthanasia: One hour after HCl administration, euthanize the rats using an approved method.

-

Tissue Collection and Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

-

Lesion Assessment: Macroscopically examine the gastric mucosa for lesions. Measure the length (in mm) of each lesion. The ulcer index can be calculated by summing the lengths of all lesions for each stomach.

Quantitative Data Summary

| Treatment Group | Dose (mg/kg) | Route of Administration | Ulcer Index (mm) - Example Data | Percent Inhibition (%) - Example Data |

| Vehicle Control | - | Subcutaneous | 15.2 ± 2.1 | 0 |

| This compound | 10 | Subcutaneous | 9.8 ± 1.5* | 35.5 |

| This compound | 30 | Subcutaneous | 6.5 ± 1.1** | 57.2 |

*Note: This is example data for illustrative purposes. Actual results may vary. Statistical significance is often denoted as *p < 0.05 and *p < 0.01 compared to the vehicle control group.

Framework for Pharmacokinetic and Toxicology Studies

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., rat or mouse).

Typical Protocol Outline:

-

Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

-

Dosing: Administer this compound via both intravenous (for bioavailability assessment) and the intended therapeutic route (e.g., oral, subcutaneous) at multiple dose levels.

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

-

Data Analysis: Calculate key pharmacokinetic parameters such as:

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%)

-

Toxicology Studies

Objective: To assess the safety profile of this compound and determine the no-observed-adverse-effect level (NOAEL).

Typical Protocol Outline:

-

Animal Model: Use at least two species, one rodent (e.g., rat) and one non-rodent (e.g., beagle dog).

-

Dose Escalation Studies: Conduct acute (single dose) and sub-chronic (e.g., 28-day) repeat-dose studies with escalating doses of this compound.

-

Parameters to Monitor:

-

Clinical signs of toxicity

-

Body weight and food consumption

-

Hematology and clinical chemistry

-

Urinalysis

-

Organ weights

-

Gross pathology and histopathology of major organs

-

-

Data Analysis: Identify any dose-related adverse effects and establish the NOAEL.

Conclusion

This compound is a critical research tool for investigating the role of the histamine H4 receptor in health and disease. The provided protocol for the rat gastric ulcer model offers a validated method for in vivo efficacy testing. The outlined frameworks for pharmacokinetic and toxicology studies provide a starting point for further preclinical development. As with any in vivo research, all animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VUF10460 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of VUF10460, a histamine H4 receptor agonist, in rodent models based on currently available scientific literature. The information is intended to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a potent and selective agonist for the histamine H4 receptor, with a higher affinity for the rat H4 receptor compared to the human H3 receptor. It is a valuable tool for investigating the physiological and pathological roles of the H4 receptor in various in vivo models. The primary application of this compound reported in the literature is in the study of gastric acid secretion and lesion formation in rats.

Quantitative Data Summary

The following table summarizes the currently available dosage information for this compound in a rat model.

| Rodent Model | Application | Dosage Range | Route of Administration | Vehicle | Reported Effect |

| Rat (Sprague-Dawley) | HCl-Induced Gastric Lesions | 10 mg/kg, 30 mg/kg | Subcutaneous (s.c.) | 100% DMSO | Potentiation of HCl-induced gastric ulcers[1] |

Note: There is currently a lack of published data on the dosage of this compound in other rodent models (e.g., mice) and for other therapeutic areas such as inflammation, pain, or central nervous system (CNS) disorders. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental endpoint.

Experimental Protocols

HCl-Induced Gastric Lesion Model in Rats

This protocol details the methodology for investigating the pro-ulcerogenic effects of this compound in a rat model of gastric lesions induced by hydrochloric acid (HCl).

Objective: To assess the effect of this compound on the formation of gastric lesions induced by intragastric administration of HCl.

Materials:

-

This compound

-

100% Dimethyl sulfoxide (DMSO)

-

0.6 N Hydrochloric acid (HCl)

-

Male Sprague-Dawley rats (200-250 g)

-

Gavage needles

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

-

This compound Preparation: Dissolve this compound in 100% DMSO to the desired concentration (e.g., 10 mg/mL or 30 mg/mL for a 1 mL/kg injection volume).

-

This compound Administration: Administer this compound subcutaneously at a dose of 10 mg/kg or 30 mg/kg. A vehicle control group should receive an equivalent volume of 100% DMSO.

-

HCl Administration: Thirty minutes after this compound or vehicle administration, administer 0.6 N HCl intragastrically at a volume of 5 mL/kg using a gavage needle.

-

Euthanasia and Tissue Collection: One hour after HCl administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

-

Lesion Assessment: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline. Pin the stomach flat on a board and examine for gastric lesions. The severity of the lesions can be quantified by measuring the total area of the lesions (in mm²) for each stomach.

Workflow Diagram:

Caption: Experimental workflow for the HCl-induced gastric lesion model.

Signaling Pathways

Activation of the histamine H4 receptor by agonists like this compound is known to initiate intracellular signaling cascades. While the specific downstream effects leading to the pro-ulcerogenic phenotype are not fully elucidated, the general signaling pathway for the H4 receptor is depicted below.

Caption: Simplified signaling pathway of the histamine H4 receptor.

Pharmacokinetics and Safety

Pharmacokinetics:

There is currently no publicly available pharmacokinetic data for this compound in any rodent species. Key parameters such as absorption, distribution, metabolism, excretion (ADME), bioavailability, and half-life have not been reported. It is crucial for researchers to conduct pharmacokinetic studies to understand the exposure profile of this compound in their specific model and to inform dose selection and study design.

Safety and Toxicology:

Detailed safety and toxicology data for this compound are not available in the public domain. As this compound has a pro-ulcerogenic effect in rats, researchers should carefully monitor animals for any signs of gastrointestinal distress. It is recommended to perform a preliminary dose-range finding study to identify a maximum tolerated dose (MTD) in the chosen rodent model and strain. General health monitoring should include daily observation of animal behavior, body weight, and food and water intake.

General Experimental Workflow for Safety Assessment:

Caption: General workflow for a preliminary safety assessment.

Conclusion

This compound is a useful pharmacological tool for studying the histamine H4 receptor in vivo. The available data supports its use in rat models of gastric ulceration at doses of 10-30 mg/kg via subcutaneous injection. However, the lack of comprehensive data in other models and on its pharmacokinetic and safety profiles necessitates careful study design and preliminary dose-finding experiments by researchers. These application notes should serve as a starting point for the development of more detailed, model-specific protocols.

References

VUF10460: Application Notes and Protocols for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R). It exhibits a pKi of 7.46 for the rat H4 receptor, with approximately 50-fold selectivity over the H3 receptor. Emerging research has highlighted the critical role of the H4 receptor in modulating neuroinflammation and oxidative stress, making this compound and other H4R agonists promising candidates for investigation in various pain models, particularly those involving a neuropathic component.

Activation of the H4 receptor has been demonstrated to alleviate neuropathic pain by mitigating key pathological processes. Studies involving H4R agonists have shown a reduction in mechanical allodynia and thermal hyperalgesia in preclinical models of neuropathic pain. The underlying mechanism is believed to involve the inhibition of pro-inflammatory cytokine release and the modulation of intracellular signaling cascades, such as the MAPK pathway, within the nervous system. These application notes provide an overview of the use of this compound in pain research, including experimental protocols and key data from relevant studies.

Data Presentation

While specific quantitative data for this compound in pain models is still emerging in publicly available literature, data from a closely related and structurally similar H4 receptor agonist, VUF 8430, provides valuable insights into the potential efficacy of this class of compounds. The following tables summarize the effects of H4 receptor agonism in a preclinical model of neuropathic pain.

Table 1: Effect of H4 Receptor Agonist (VUF 8430) on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model [1]

| Treatment Group | Dose (µg, i.t.) | Paw Withdrawal Threshold (g) (mean ± SEM) |

| SNI + Vehicle | - | 0.4 ± 0.1 |

| SNI + VUF 8430 | 10 | Ineffective |

| SNI + VUF 8430 | 20 | 1.8 ± 0.2 |

| SNI + VUF 8430 | 40 | 2.5 ± 0.3 |